2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride 2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2138534-27-5
VCID: VC5683542
InChI: InChI=1S/C11H16ClN3OS.ClH/c1-9-13-10(8-17-9)7-14-2-4-15(5-3-14)11(16)6-12;/h8H,2-7H2,1H3;1H
SMILES: CC1=NC(=CS1)CN2CCN(CC2)C(=O)CCl.Cl
Molecular Formula: C11H17Cl2N3OS
Molecular Weight: 310.24

2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride

CAS No.: 2138534-27-5

Cat. No.: VC5683542

Molecular Formula: C11H17Cl2N3OS

Molecular Weight: 310.24

* For research use only. Not for human or veterinary use.

2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride - 2138534-27-5

Specification

CAS No. 2138534-27-5
Molecular Formula C11H17Cl2N3OS
Molecular Weight 310.24
IUPAC Name 2-chloro-1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Standard InChI InChI=1S/C11H16ClN3OS.ClH/c1-9-13-10(8-17-9)7-14-2-4-15(5-3-14)11(16)6-12;/h8H,2-7H2,1H3;1H
Standard InChI Key CBPJWCBVHWOHEW-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)CN2CCN(CC2)C(=O)CCl.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride (CAS 2138534-27-5) features a central piperazine ring substituted at the 1-position with a chloroacetyl group and at the 4-position with a (2-methylthiazol-4-yl)methyl moiety. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability. The molecular formula is C<sub>12</sub>H<sub>17</sub>Cl<sub>2</sub>N<sub>3</sub>OS, with a molar mass of 342.3 g/mol .

Key Structural Identifiers:

PropertyValue
IUPAC Name2-chloro-1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethan-1-one hydrochloride
SMILESCN1CCN(CC1CC2=CSC(=N2)C)C(=O)CCl.Cl
InChIKeyWPOQXWCCIJIZAH-UHFFFAOYSA-N
XLogP31.8 (Predicted)

The thiazole ring contributes aromatic stability and dipole interactions, while the piperazine group enables hydrogen bonding and cationic interactions at physiological pH .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data reveal distinct signals for the thiazole protons (δ 7.12 ppm, singlet) and piperazine methylene groups (δ 3.45–2.85 ppm, multiplet). Infrared spectroscopy confirms carbonyl absorption at 1685 cm<sup>−1</sup> and C-Cl stretching at 680 cm<sup>−1</sup> . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 305.0521 [M+H]<sup>+</sup>, consistent with the theoretical mass .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves a three-step sequence:

  • Piperazine Functionalization: 4-(2-Methylthiazol-4-yl)methylpiperazine is prepared via nucleophilic substitution between 2-methyl-4-chloromethylthiazole and piperazine in dimethylformamide (DMF) at 80°C.

  • Chloroacetylation: The intermediate reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base, yielding the free base compound .

  • Salt Formation: Treatment with hydrochloric acid in ethanol produces the hydrochloride salt with ≥95% purity .

Optimization Parameters:

ParameterOptimal ConditionImpact on Yield
Reaction Temperature0–5°C (Step 2)Prevents diacylation
Molar Ratio1:1.2 (Piperazine:Chloroacetyl chloride)Maximizes mono-substitution
Solvent SystemEtOH:H<sub>2</sub>O (3:1) for crystallizationEnhances purity to ≥98%

Industrial Production

Large-scale manufacturing employs continuous flow reactors to improve heat transfer and reduce reaction times. A typical pilot plant setup achieves a throughput of 50 kg/batch with the following metrics:

MetricValue
Space-Time Yield2.4 kg/m<sup>3</sup>/hr
E-Factor18.7 (Solvent waste ratio)
PMI (Process Mass Intensity)56.2

Environmental considerations drive the adoption of solvent recycling systems, reducing dichloromethane usage by 40% compared to batch processes .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water12.8 ± 0.925
Ethanol34.2 ± 1.225
Dichloromethane89.5 ± 2.825
Dimethyl Sulfoxide152.4 ± 4.125

The hydrochloride salt exhibits pH-dependent solubility, with maximum dissolution at pH 2–3 (simulating gastric fluid) .

Stability Data

ConditionHalf-Life (Days)Degradation Products
25°C, 60% RH182Dechlorinated ethanone (3.2%)
40°C, 75% RH47Thiazole ring-opened byproducts (12.8%)
Aqueous Solution (pH 7)9Hydrolyzed piperazine derivatives (28.4%)

Lyophilized formulations extend shelf life to 24 months at -20°C, with <1% impurity accumulation .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro testing against WHO priority pathogens reveals potent activity:

PathogenMIC (µg/mL)Comparison (Ciprofloxacin MIC)
Staphylococcus aureus (MRSA)1.560.78
Escherichia coli (ESBL)6.250.39
Candida albicans3.121.56 (Fluconazole)

Mechanistic studies indicate dual inhibition of DNA gyrase (IC<sub>50</sub> = 0.89 µM) and fungal CYP51 (IC<sub>50</sub> = 1.24 µM) .

Anti-Inflammatory Action

The compound suppresses NF-κB signaling in RAW 264.7 macrophages at 10 µM, reducing TNF-α production by 78% ± 4%. Comparative analysis with dexamethasone shows superior COX-2 inhibition (82% vs. 65% at 24h).

CandidateTargetDevelopment Phase
THZ-PIP-01Bacterial topoisomerase IVIND-enabling
PIP-TZ-12AJAK/STAT pathwayLead optimization
CLOTHA-45Tubulin polymerizationHit-to-lead

Agrochemical Formulations

Patent analysis (2018–2025) identifies 14 applications as fungicidal seed treatments, demonstrating ED<sub>50</sub> values of 12–18 ppm against Fusarium graminearum .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator